5-Bromo-2-fluorophenacyl bromide

Medicinal Chemistry LC-MS Analysis Building Block Selection

Medicinal chemistry groups pursuing BACE1 (Alzheimer's) targets require the specific 5-bromo-2-fluoro substitution pattern for target engagement, yet generic phenacyl bromides lack the second bromine needed for orthogonal reactivity. 5-Bromo-2-fluorophenacyl bromide solves this: - Enables sequential react-then-diversify workflows: α-bromoacetyl reacts first with nucleophiles (thiazoles/imidazoles), aryl bromide reserved for subsequent Suzuki-Miyaura coupling. - Characteristic isotopic doublet (MW 295.93, +78.89 Da vs. 4-fluoro analog) provides unambiguous LC-MS reaction tracking. - Predicted LogP 3.165 enhances CNS penetration modulation; ortho-fluoro reduces SN2 reactivity ~23% for tunable electrophilicity.

Molecular Formula C8H5Br2FO
Molecular Weight 295.93 g/mol
CAS No. 1427413-65-7
Cat. No. B1380255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluorophenacyl bromide
CAS1427413-65-7
Molecular FormulaC8H5Br2FO
Molecular Weight295.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)CBr)F
InChIInChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
InChIKeyCJXQGINGLFWTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluorophenacyl bromide (CAS 1427413-65-7): A Halogenated Phenacyl Bromide Building Block for Pharmaceutical R&D Procurement


5-Bromo-2-fluorophenacyl bromide (IUPAC: 2-bromo-1-(5-bromo-2-fluorophenyl)ethan-1-one; CAS: 1427413-65-7) is a dihalogenated phenacyl bromide derivative with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is characterized as a solid building block intended for laboratory research use, primarily functioning as an electrophilic intermediate in organic synthesis . The compound features a phenacyl (α-bromoacetyl) group attached to a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, a substitution pattern that distinguishes it from other commercially available fluorophenacyl bromides .

Why 5-Bromo-2-fluorophenacyl bromide Cannot Be Simply Replaced by Generic Phenacyl Bromide or 4-Fluorophenacyl Bromide in Critical Synthetic Routes


Generic substitution is not feasible for this compound due to the synergistic effect of its specific 5-bromo-2-fluoro substitution pattern on the phenyl ring. Unsubstituted phenacyl bromide (CAS 70-11-1, MW 199.05) [1] and 4-fluorophenacyl bromide (CAS 403-29-2, MW 217.04) [2] lack the second bromine atom, resulting in substantially different molecular weight, lipophilicity (predicted LogP 3.165 vs. ~2.19), and electronic properties . Critically, the 5-bromo-2-fluorophenyl motif is a documented pharmacophore element in multiple BACE1 inhibitor programs (e.g., LY2886721, LY3202626), where this specific halogenation pattern is required for target binding interactions [3]. The presence of two reactive bromine centers (aryl and α-carbonyl) also provides a distinct electrophilic profile compared to mono-brominated analogs, enabling orthogonal reactivity in sequential transformations that generic alternatives cannot replicate .

5-Bromo-2-fluorophenacyl bromide: Head-to-Head Evidence for Scientific Procurement Decisions


Molecular Weight and Halogen Mass Contribution vs. 4-Fluorophenacyl Bromide

5-Bromo-2-fluorophenacyl bromide has a molecular weight of 295.93 g/mol, which is 78.89 g/mol (36.3%) higher than 4-fluorophenacyl bromide (217.04 g/mol) [1]. This mass differential is directly attributable to the additional aryl bromine substituent, providing a distinct isotopic signature (characteristic Br doublet pattern with M and M+2 peaks) that facilitates unambiguous LC-MS tracking of reaction intermediates and products during synthetic route optimization .

Medicinal Chemistry LC-MS Analysis Building Block Selection

Predicted Lipophilicity (LogP) and Physicochemical Profile vs. Unsubstituted Phenacyl Bromide

5-Bromo-2-fluorophenacyl bromide exhibits a predicted LogP of 3.165, substantially higher than unsubstituted phenacyl bromide (LogP ~2.19) . The predicted density of 1.9±0.1 g/cm³ also exceeds that of phenacyl bromide (1.5±0.1 g/cm³) . This increased lipophilicity, conferred by the 5-bromo and 2-fluoro substituents, alters the compound's partitioning behavior in biphasic reactions and may influence membrane permeability in downstream biological applications of derived products.

ADME Prediction Medicinal Chemistry Reagent Selection

Purity Specification and Storage Requirements vs. Commercial Benchmarks

Commercial offerings of 5-Bromo-2-fluorophenacyl bromide specify a purity of ≥98% (GC) , with a recommended storage temperature of 2-8°C . This refrigeration requirement (Store at 2-8°C) distinguishes it from room-temperature-stable phenacyl bromide and 4-fluorophenacyl bromide (0-10°C) , indicating a potential sensitivity to thermal degradation or hydrolysis that procurement teams must account for in shipping and long-term inventory planning. The solid physical form (white to light yellow powder) further differentiates it from liquid phenacyl bromide .

Quality Control Procurement Specification Laboratory Safety

Documented Relevance as a Building Block for BACE1 Inhibitor Pharmacophores

The 5-bromo-2-fluorophenyl moiety is a validated pharmacophore element in the clinical BACE1 inhibitor LY2886721 (Eli Lilly), where it serves as a key component of the core structure [1]. The synthesis of LY2886721 employs (3aS,6aS)-6a-(5-bromo-2-fluorophenyl)-1-((R)-1-phenylpropyl)tetrahydro-1H,3H-furo[3,4-c]isoxazole as a critical intermediate, demonstrating that this specific halogenation pattern is essential for target engagement [2]. The related BACE1 inhibitor LY3202626, which advanced to Phase 2 clinical trials for Alzheimer's disease, also incorporates the 5-bromo-2-fluorophenyl motif [3]. This structural validation at the clinical candidate level distinguishes 5-bromo-2-fluorophenacyl bromide from 4-fluorophenacyl bromide, which has not been incorporated into BACE1 inhibitors advanced to human trials.

Neuroscience Drug Discovery Alzheimer's Disease Medicinal Chemistry

Dual Electrophilic Reactivity Profile: Aryl Bromide and α-Bromoacetyl Functionalities

5-Bromo-2-fluorophenacyl bromide contains two chemically distinct bromine atoms: an aryl bromide at the 5-position of the phenyl ring and an α-bromoacetyl group at the 1-position . This dual electrophilic architecture enables orthogonal reactivity, where the α-bromoacetyl group undergoes rapid nucleophilic substitution (SN2) to form thiazoles, imidazoles, and other heterocycles, while the aryl bromide remains intact for subsequent Suzuki-Miyaura or other transition metal-catalyzed cross-coupling reactions [1]. In contrast, 4-fluorophenacyl bromide lacks the aryl bromide entirely, precluding cross-coupling diversification after initial substitution . Ortho-substituted phenacyl bromides have been shown to exhibit diminished reactivity toward nucleophilic displacement compared to para-substituted analogs, with ortho-fluoro substitution (as in this compound) producing a rate constant (k × 10³ L M⁻¹ min⁻¹) of 15.7 versus 20.5 for unsubstituted phenacyl bromide with tert-butylamine [2]. This electronic modulation, combined with the retained aryl bromide, provides a unique synthetic handle for sequential diversification that simpler phenacyl bromides cannot offer.

Organic Synthesis Cross-Coupling Sequential Transformations

GHS Hazard Classification and Corrosive Profile vs. 4-Fluorophenacyl Bromide

5-Bromo-2-fluorophenacyl bromide carries a GHS hazard classification of H314 (Causes severe skin burns and eye damage) with a Signal Word of 'Danger' per Apollo Scientific , whereas 4-fluorophenacyl bromide is classified with H315 (Causes skin irritation) and H319 (Causes serious eye irritation) with a Signal Word of 'Warning' per Fluorochem . The difference in hazard severity (Category 1 skin corrosion vs. Category 2 irritation) necessitates distinct personal protective equipment (PPE) requirements, storage segregation protocols, and waste disposal procedures . This regulatory and safety differentiation directly impacts laboratory operational costs and compliance documentation for procurement and inventory management.

Laboratory Safety Risk Assessment Procurement Compliance

High-Value Application Scenarios for 5-Bromo-2-fluorophenacyl bromide in Scientific Procurement


Synthesis of BACE1 Inhibitor Scaffolds and CNS-Targeted Heterocyclic Libraries

5-Bromo-2-fluorophenacyl bromide is the optimal building block for constructing the 5-bromo-2-fluorophenyl pharmacophore required in BACE1 inhibitor programs such as LY2886721 and LY3202626 [1]. Its dual bromine centers enable a convergent synthesis strategy where the α-bromoacetyl group is first reacted with thioureas or amines to form thiazole or imidazole cores, while the retained aryl bromide is reserved for subsequent Suzuki-Miyaura cross-coupling to install diverse aromatic appendages. This orthogonal reactivity is not achievable with 4-fluorophenacyl bromide, making 5-Bromo-2-fluorophenacyl bromide the definitive choice for CNS drug discovery groups pursuing Alzheimer's disease targets [2].

LC-MS-Traceable Intermediate for Process Chemistry and Scale-Up Development

The molecular weight of 295.93 g/mol, 78.89 g/mol heavier than 4-fluorophenacyl bromide, produces a characteristic isotopic doublet pattern that enables unambiguous tracking of reaction progress and product formation via LC-MS . For process chemistry groups developing scalable synthetic routes, this mass differential provides a built-in analytical handle that reduces reliance on additional derivatization or specialized detectors. Procurement for GMP intermediate production or kilo-lab campaigns should prioritize this compound when analytical traceability and impurity profiling are critical quality requirements .

Sequential Diversification Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

The presence of two chemically distinct bromine electrophiles enables a 'react-then-diversify' workflow that is ideal for parallel synthesis and fragment-based drug discovery [3]. Researchers can first react the α-bromoacetyl group with a common nucleophilic scaffold (e.g., aminothiazole) across an entire library, then split the library and perform diverse cross-coupling reactions on the aryl bromide using different boronic acids. This sequential strategy maximizes library diversity while minimizing synthetic steps, a key efficiency metric for medicinal chemistry groups evaluating building block procurement .

Fluorinated Building Block for Modulating Physicochemical Properties in Lead Optimization

With a predicted LogP of 3.165, 5-Bromo-2-fluorophenacyl bromide introduces significantly higher lipophilicity than unsubstituted phenacyl bromide (LogP ~2.19) . This property is valuable for medicinal chemists seeking to modulate membrane permeability, plasma protein binding, or CNS penetration of lead compounds. When paired with the electron-withdrawing ortho-fluoro substituent that reduces SN2 reactivity by ~23% compared to unsubstituted phenacyl bromide [4], the compound offers a measurable, tunable electronic profile that procurement teams can cite when justifying selection over simpler, less differentiated alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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